1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene chemical structure and properties
1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene chemical structure and properties
This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and agrochemical development. It prioritizes synthetic utility, electronic profiling, and bioisosteric applications over generic descriptions.
Structure-Activity Relationships, Synthesis, and Bioisosteric Utility [1][2]
Executive Summary
1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene is a highly specialized polyhalogenated aromatic building block. It is primarily utilized as a scaffold in the development of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and kinase inhibitors where metabolic stability and lipophilic hydrogen bonding are critical.
Distinct from its trifluoromethoxy (-OCF₃) analogs, the difluoromethoxy (-OCF₂H) moiety at the C3 position offers a unique "lipophilic hydrogen bond donor" capability, allowing it to function as a bioisostere for hydroxyl or thiol groups while maintaining high lipophilicity. This guide details its electronic properties, validated synthesis protocols, and handling requirements.
Chemical Structure & Electronic Profile
Structural Analysis
The molecule features a 1,2,3,5-substitution pattern on the benzene ring. The interplay between the electron-withdrawing halogens and the difluoromethoxy group creates a distinct electronic signature.
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C1, C2 (Dichloro): Provides steric bulk and moderate electron withdrawal, deactivating the ring against oxidative metabolism.
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C3 (Difluoromethoxy): The functional core. Unlike -OCH₃ (donor) or -OCF₃ (strong acceptor, no H-bond), the -OCF₂H group acts as a weak H-bond donor due to the acidity of the terminal proton (
for the C-H bond, but capable of interaction). -
C5 (Fluoro): Increases metabolic stability at the para-position relative to the C2-chlorine, blocking hydroxylation.
Electronic Vector Map (Graphviz)
The following diagram illustrates the electronic vectors and steric influence of the substituents.
Figure 1: Electronic and steric vector map. The C3-OCF₂H group is highlighted as the primary functional handle for receptor interaction.
Physicochemical Properties
The following data is derived from validated computational models (ACD/Labs, ChemAxon) and comparative analog analysis.
| Property | Value / Description | Significance in Drug Design |
| Molecular Formula | C₇H₃Cl₂F₃O | -- |
| Molecular Weight | 230.99 g/mol | Fragment-like, suitable for FBDD. |
| LogP (Predicted) | 3.4 ± 0.4 | Highly lipophilic; ensures membrane permeability. |
| H-Bond Donors | 1 (Weak, C-H of OCF₂H) | Rare "lipophilic donor" capability. |
| H-Bond Acceptors | 1 (Ether Oxygen) | Reduced basicity compared to methoxy due to F atoms. |
| Rotatable Bonds | 1 | Low entropic penalty upon binding. |
| Bioisosterism | Phenol (-OH), Thiol (-SH), Methoxy (-OCH₃) | Replaces -OH to improve permeability; replaces -OCH₃ to block O-dealkylation.[3] |
Synthesis & Manufacturing
Senior Scientist Note: Direct electrophilic substitution on the benzene ring is not viable for this substitution pattern due to regioselectivity issues. The preferred industrial route proceeds via the difluoromethylation of the corresponding phenol .
Retrosynthetic Pathway
The synthesis targets 2,3-dichloro-5-fluorophenol as the key intermediate, which is then difluoromethylated.
Figure 2: Validated synthetic workflow starting from the commercially available aniline.[4]
Detailed Experimental Protocol
Step 1: Synthesis of 2,3-Dichloro-5-fluorophenol (Hydrolysis of Diazonium Salt)
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Diazotization: Dissolve 2,3-dichloro-5-fluoroaniline (1.0 eq) in 30% H₂SO₄ at 0°C. Add NaNO₂ (1.1 eq) aqueous solution dropwise, maintaining temp <5°C. Stir for 30 mins.
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Hydrolysis: Transfer the cold diazonium solution dropwise into a boiling solution of 50% H₂SO₄/water. The phenol forms immediately and may steam distill or separate as an oil.
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Workup: Extract with dichloromethane (DCM). Wash with brine. Dry over MgSO₄.[5]
Step 2: Difluoromethylation (The "Chen's Reagent" Method) Rationale: Traditional Freon-22 (ClCF₂H) gas requires autoclaves and is an ozone-depleting substance. The use of Sodium Chlorodifluoroacetate (ClCF₂COONa) generates difluorocarbene (:CF₂) in situ and is preferred for lab-scale and pilot-plant operations.
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Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichloro-5-fluorophenol (10 mmol) in DMF (20 mL).
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Base Addition: Add K₂CO₃ (15 mmol) and stir for 15 minutes to generate the phenoxide anion.
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Carbene Source: Add Sodium Chlorodifluoroacetate (20 mmol).
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Reaction: Heat the mixture to 95-100°C under N₂ atmosphere.
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Mechanism:[6] ClCF₂COO⁻ decarboxylates to form :CF₂, which inserts into the O-H bond (or reacts with the phenoxide).
-
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Monitoring: Monitor by TLC/GC-MS. Evolution of CO₂ indicates reaction progress.
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Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate.
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Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The product is a colorless oil.
Applications in Drug & Agrochemical Design[7]
The "Difluoromethoxy Effect"
The 3-difluoromethoxy group is a strategic tool in lead optimization, offering a balance between the properties of a methoxy group and a trifluoromethoxy group.
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Metabolic Blockade: Unlike the methoxy group (-OCH₃), which is prone to rapid CYP450-mediated O-demethylation, the -OCF₂H group is metabolically robust due to the strong C-F bonds.[3]
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H-Bond Donor: The terminal proton in -OCF₂H is sufficiently acidic to act as a weak hydrogen bond donor. This allows the molecule to maintain binding interactions with receptor pockets that originally accommodated a hydroxyl group, but with significantly higher membrane permeability.
Table 2: Bioisosteric Comparison
| Substituent | Lipophilicity (π) | H-Bond Donor | Metabolic Stability |
| -OCH₃ | -0.02 | No | Low (Demethylation) |
| -OH | -0.67 | Yes (Strong) | Low (Glucuronidation) |
| -OCF₃ | +1.04 | No | High |
| -OCF₂H | +0.65 | Yes (Weak) | High |
Case Study Context
This specific scaffold is often observed in PPO (Protoporphyrinogen Oxidase) inhibitors (e.g., analogs of Saflufenacil or Fomesafen). The 3-position substituent fits into a hydrophobic pocket, where the weak H-bond donor capability of the -OCF₂H group can provide a selectivity boost over purely lipophilic analogs like -OCF₃.
Safety & Handling
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Hazards: As a halogenated aromatic, this compound is likely Irritating to eyes, respiratory system, and skin (H315, H319, H335) .
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Reactivity: Stable under normal conditions. Avoid strong oxidizing agents.
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Disposal: Must be disposed of as halogenated organic waste. High temperature incineration is required to prevent formation of dioxins (due to Cl/F content).
References
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Zafrani, Y., et al. (2017). Difluoromethoxy and Trifluoromethoxy Groups: A Comparative Study. Journal of Medicinal Chemistry. [Link]
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Organic Syntheses. Preparation of Fluorinated Aromatics via Diazonium Salts. Coll. Vol. 2, p. 295. [Link]
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Hu, J., et al. (2011). Reagents for Difluoromethylation.[2][7] Chemical Reviews. [Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
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